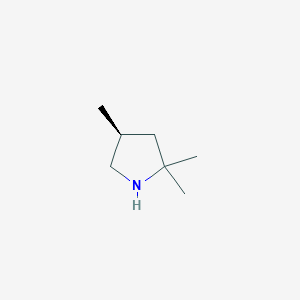

(4S)-2,2,4-trimethylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Stereochemistry

The pyrrolidine ring is a privileged scaffold in organic and medicinal chemistry. This five-membered saturated nitrogen heterocycle is a common structural motif in a vast array of natural products, particularly alkaloids, and is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA). Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is highly desirable in drug design to achieve specific and high-affinity interactions with biological targets. nih.gov

In organic synthesis, chiral pyrrolidines are not only key components of target molecules but also serve as powerful tools to control stereochemistry. They are widely used as chiral ligands for transition metals, as organocatalysts, and as chiral auxiliaries. nih.gov The immense success of proline and its derivatives in asymmetric organocatalysis, for instance, has spurred extensive research into other substituted pyrrolidines to fine-tune reactivity and selectivity for a wide range of chemical transformations. chemicalbook.com

The Role of Chiral Amines as Enantiopure Building Blocks and Catalysts

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds. nih.gov Given that a vast number of biological targets are chiral, the ability to synthesize a single enantiomer of a drug is crucial, as different enantiomers can have vastly different biological activities. One enantiomer might be therapeutic, while the other could be inactive or even harmful. nih.gov Consequently, there is a high demand for enantiopure chiral amines as starting materials or key intermediates in multi-step syntheses.

Furthermore, chiral amines and their derivatives are at the forefront of asymmetric catalysis. They can function as organocatalysts, activating substrates through the formation of transient iminium or enamine intermediates. Proline, for example, is a well-known organocatalyst for a variety of reactions. nih.gov Chiral amines also serve as essential ligands in transition-metal catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction.

Overview of Research Directions for (4S)-2,2,4-Trimethylpyrrolidine

While extensive research exists for many pyrrolidine derivatives, the specific compound this compound is a more recent entrant into the field, with its research directions currently being established. Available information points towards its potential primarily as a specialized chiral building block and auxiliary.

Synthesis: A documented method for the preparation of this compound involves the reduction of the corresponding chiral lactam, (S)-3,5,5-trimethyl-pyrrolidin-2-one. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting amine can then be converted to its hydrochloride salt for ease of handling and purification. google.com

Table 1: Synthesis of this compound Hydrochloride

| Starting Material | Reagent | Product |

|---|---|---|

| (S)-3,5,5-trimethyl-pyrrolidin-2-one | 1. Lithium aluminum hydride (LiAlH₄) 2. Acid (e.g., HCl) | (S)-2,2,4-trimethylpyrrolidine hydrochloride |

This synthetic route is described in patent literature and represents a key method for accessing this chiral amine. google.com

Potential Applications: The primary application suggested for this compound is as a chiral auxiliary. lookchem.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The steric bulk provided by the gem-dimethyl group at the C2 position, combined with the stereocenter at C4, could provide a well-defined chiral environment to control the approach of reagents to a reactive center.

While chemical suppliers list it as a useful research chemical for applications in asymmetric synthesis, specific examples in peer-reviewed research literature are not yet widespread. lookchem.compharmaffiliates.com This suggests that its use may be in early-stage research and development, potentially within industrial settings for the synthesis of proprietary compounds. Future research will likely focus on demonstrating its efficacy as a chiral auxiliary in various asymmetric reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions, and on developing it as a scaffold for new organocatalysts or chiral ligands.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | This compound |

| SMILES | C[C@H]1CC(NC1)(C)C |

| InChIKey | AJMDMNYTTSGFEL-LURJTMIESA-N |

Data sourced from PubChem CID 21680456. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-2,2,4-trimethylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDMNYTTSGFEL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(NC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4s 2,2,4 Trimethylpyrrolidine

Historical Development of Chiral Pyrrolidine (B122466) Synthesis Relevant to the (4S)-Configuration

The synthesis of chiral pyrrolidines, a structural motif prevalent in a vast array of natural products, pharmaceuticals, and catalysts, has been a subject of intense research for decades. nih.govmdpi.com Historically, the approach to these structures often relied on the use of the "chiral pool," employing readily available, naturally occurring chiral molecules like proline and 4-hydroxyproline (B1632879) as starting materials. nih.govmdpi.com These methods involve the functionalization of the existing chiral scaffold to build the desired substituted pyrrolidine. mdpi.com

Over time, the demand for more diverse and complex pyrrolidine structures spurred the development of asymmetric catalytic methods. These modern strategies aim to create the chiral centers during the formation of the pyrrolidine ring itself, offering greater flexibility and efficiency. nih.gov The evolution of organocatalysis, particularly aminocatalysis based on proline and its derivatives, marked a significant milestone, enabling the enantioselective construction of pyrrolidine rings through various cycloaddition and conjugate addition reactions. nih.govmdpi.com Furthermore, transition-metal-catalyzed reactions, such as asymmetric hydrogenation and C-H functionalization, have emerged as powerful tools for accessing enantioenriched pyrrolidines from simple precursors. nih.govnih.gov This progression from stoichiometric chiral starting materials to catalytic asymmetric methods has fundamentally broadened the accessibility of complex chiral pyrrolidines, including the (4S)-2,2,4-trimethylpyrrolidine.

Enantioselective Synthesis Routes to this compound

Achieving the specific (4S) configuration of 2,2,4-trimethylpyrrolidine (B2865414) with high enantiopurity necessitates the use of stereoselective synthetic strategies. The primary modern approaches to this challenge include asymmetric hydrogenation of prochiral olefin precursors, the use of chiral auxiliaries to direct ring formation, and stereocontrolled reductive amination.

Asymmetric Hydrogenation of Precursor Olefins

Asymmetric hydrogenation stands out as one of the most atom-economical and efficient methods for creating stereogenic centers. nih.gov This approach involves the catalytic reduction of a C=C double bond in a precursor molecule in a way that selectively produces one of the two possible enantiomers. For the synthesis of this compound, a key precursor is 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com The enantioselective hydrogenation of this substrate directly establishes the chiral center at the C4 position. google.com

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which is typically a complex of a transition metal with a chiral ligand. Rhodium and iridium complexes featuring chiral bisphosphine ligands are commonly employed for the stereoselective reduction of olefins. nih.govnih.gov

For the hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one to yield the precursor for this compound, various catalytic systems have been screened. These systems often consist of a rhodium precursor and a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Rh(COD)₂BF₄ | (R,R)-Me-BPE | 100 | 94 |

| Rh(COD)₂BF₄ | (S,S)-Me-BPE | 100 | 93 |

| Rh(COD)₂BF₄ | (R,R)-Et-FerroTANE | 100 | 96 |

| Rh(COD)₂BF₄ | (R)-C3-TunePHOS | 100 | 90 |

Data sourced from patent US20200369608A1. The reaction involves the hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one to (S)-3,5,5-trimethyl-pyrrolidin-2-one, the direct precursor to this compound. google.com

While asymmetric hydrogenation is highly effective for specific substrates, its scope can be influenced by the structure of the olefin. The substitution pattern around the double bond and the presence of nearby functional groups can significantly impact both the reactivity and the enantioselectivity of the reduction. nih.gov In the context of pyrrolidine synthesis, the method is well-suited for exocyclic methylene (B1212753) compounds like 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com

However, limitations can arise with more sterically hindered olefins or those lacking appropriate coordinating groups to interact with the metal catalyst. The development of new ligands and catalytic systems is an ongoing area of research to broaden the substrate scope and overcome these limitations. nih.gov

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Ring Formation

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. In this approach, an achiral or racemic substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent ring-forming reaction, after which it can be cleaved to yield the enantioenriched product.

For pyrrolidine synthesis, chiral sulfinimines have been employed effectively. For instance, the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, can produce N-protected pyrrolidines with excellent diastereoselectivity. nih.gov While not a direct synthesis of this compound, this methodology showcases the power of chiral auxiliaries in controlling the stereochemistry of pyrrolidine ring formation.

Reductive Amination Strategies with Chiral Control

Reductive amination, the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a fundamental transformation in the synthesis of amines. organic-chemistry.org To achieve chiral control and synthesize a specific enantiomer of a pyrrolidine, this reaction can be performed in an asymmetric fashion.

This can be accomplished in several ways:

Using a chiral substrate: Starting with a chiral ketone or a chiral amine.

Using a chiral reducing agent: Employing a stoichiometric chiral hydride reagent.

Using a chiral catalyst: This is the most efficient approach, where a chiral catalyst, often a transition metal complex or an enzyme, facilitates the enantioselective reduction of an intermediate imine. nih.gov

Deracemization Processes for Pyrrolidine Intermediates

Deracemization, a process that converts a racemic mixture into a single enantiomer, is a powerful tool in asymmetric synthesis. For pyrrolidine intermediates, dynamic kinetic resolution (DKR) has emerged as a particularly effective strategy. pkusz.edu.cn DKR combines the rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other, theoretically allowing for a 100% yield of the desired enantiomerically pure product. whiterose.ac.uk

One notable approach involves the organocatalytic dynamic kinetic resolution cascade for the synthesis of polysubstituted pyrrolidines. pkusz.edu.cnfigshare.com This method can yield highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess (>90% ee) by coupling a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization. pkusz.edu.cn

Another strategy employs the dynamic resolution of 2-lithiopyrrolidines. In this method, a racemic 2-lithiopyrrolidine is treated with a chiral ligand, leading to the formation of diastereomeric complexes. Subsequent electrophilic quenching provides enantiomerically enriched 2-substituted pyrrolidines. acs.org The choice of the chiral ligand can determine which enantiomer of the product is formed. acs.org For instance, the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine in the presence of a chiral diamine ligand and an electrophile like trimethylsilyl (B98337) chloride (TMSCl) can produce the corresponding 2-substituted pyrrolidine with good enantioselectivity. rsc.org

| Method | Key Features | Typical Enantioselectivity | Reference |

|---|---|---|---|

| Organocatalytic DKR Cascade | Combines reversible aza-Henry and DKR aza-Michael cyclization. | >90% ee | pkusz.edu.cn |

| Dynamic Resolution of 2-Lithiopyrrolidines | Uses chiral ligands to form diastereomeric complexes. | Good to high ee | acs.org |

| DKR of N-Boc-pyrrolidine | Involves transmetalation and addition of a chiral ligand. | Up to 92% ee | rsc.org |

Multi-Step Synthesis from Readily Available Precursors

The synthesis of this compound can also be achieved through multi-step sequences starting from simple, achiral precursors. These routes often involve the strategic introduction of chirality and subsequent chemical transformations to construct the desired pyrrolidine ring.

A key transformation in some synthetic routes involves the ring contraction of piperidinone derivatives to form pyrrolidinone intermediates. While specific examples for the direct conversion to a this compound precursor are not extensively detailed in the provided context, the general principle of ring rearrangement is a known synthetic strategy. This could conceptually involve a Favorskii-type rearrangement or other ring-contracting methodologies. The synthesis of various piperidinone derivatives is well-established, providing a potential pool of starting materials. mdpi.comnih.gov

A more direct precursor, (S)-3,5,5-trimethylpyrrolidin-2-one, can be synthesized and then reduced to afford the target this compound. The synthesis of the chiral pyrrolidinone can be achieved through methods like the asymmetric hydrogenation of an exocyclic double bond in a precursor molecule. For example, 5,5-dimethyl-3-methylenepyrrolidin-2-one can be hydrogenated using a rhodium catalyst with a chiral ligand to introduce the desired (S)-stereochemistry at the 3-position.

Once the chiral lactam, (S)-3,5,5-trimethylpyrrolidin-2-one, is obtained, it can be reduced to the corresponding pyrrolidine. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This step effectively removes the carbonyl group of the lactam, yielding the final this compound. The stereocenter at the 4-position of the final product is derived from the 3-position of the pyrrolidinone precursor.

The introduction of the methyl groups at the C2 and C4 positions of the pyrrolidine ring requires highly controlled alkylation strategies. Regioselectivity ensures that the alkyl groups are introduced at the correct positions, while stereoselectivity controls the spatial orientation of the substituent at the chiral center.

For the synthesis of polysubstituted pyrrolidines, various methods for stereoselective alkylation have been developed. nih.gov These can include the use of chiral auxiliaries to direct the approach of the alkylating agent or the use of chiral catalysts. For instance, the alkylation of pyridine-N-oxides with Grignard reagents can proceed with high regio- and stereoselectivity. nih.gov While this example pertains to piperidine (B6355638) synthesis, similar principles can be applied to pyrrolidine systems. The formation of specific stereoisomers can be influenced by the reaction mechanism, such as an E2 elimination pathway that dictates the relative stereochemistry of the resulting product. khanacademy.org

Chemoenzymatic and Biocatalytic Pathways for Chiral Amine Synthesis

In recent years, chemoenzymatic and biocatalytic methods have gained significant traction for the synthesis of chiral amines due to their high selectivity and mild reaction conditions. illinois.edursc.org These approaches offer sustainable alternatives to traditional chemical methods. nih.gov

Amine transaminases (ATAs) are particularly important biocatalysts for the asymmetric synthesis of chiral primary amines. nih.gov These enzymes can stereoselectively transfer an amino group from a donor to a prochiral ketone or aldehyde acceptor. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has expanded the scope of this methodology, allowing for the synthesis of both enantiomers of a target amine with high optical purity. illinois.edu Engineered transaminases have shown the ability to accept a wide range of substrates, including bulky ones. nih.gov

Furthermore, enzymatic cascades can be designed to produce chiral amines from simple starting materials in a one-pot fashion. acs.org For instance, a cytochrome P450 enzyme has been engineered to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.govacs.org This biocatalytic platform provides a concise route to these valuable N-heterocycles. nih.gov

| Enzyme/Method | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Amine Transaminases (ATAs) | Asymmetric amination of prochiral ketones | High stereoselectivity, broad substrate scope. | illinois.edunih.gov |

| Engineered Cytochrome P450 | Intramolecular C(sp³)–H amination | Direct synthesis from organic azides, good enantioselectivity. | nih.govacs.org |

Application of 4s 2,2,4 Trimethylpyrrolidine As a Chiral Building Block

Stereoselective Construction of Complex Molecular Architectures

No specific research findings or examples are available to describe the use of (4S)-2,2,4-trimethylpyrrolidine in the stereoselective construction of complex molecular architectures.

Integration into Diverse Heterocyclic Frameworks

There is no available literature demonstrating the integration of the this compound moiety into diverse heterocyclic frameworks.

Use in the Synthesis of Chiral Organic Molecules

Specific examples of the application of this compound in the synthesis of other chiral organic molecules are not found in the reviewed literature.

Installation of the this compound Moiety via Nucleophilic Substitution

No documented methods or research findings illustrate the installation of the this compound moiety via nucleophilic substitution.

Examples in Multi-Component Reaction Sequences

There are no published examples of this compound being utilized in multi-component reaction sequences.

Lack of Published Research on the Catalytic Applications of this compound

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a notable absence of published research detailing the use of This compound and its direct derivatives as organocatalysts in the specific asymmetric transformations outlined in the requested article structure.

While the broader class of chiral pyrrolidine (B122466) derivatives, such as proline and its amides, are extensively documented as highly effective organocatalysts for a wide range of chemical reactions, the same cannot be said for the specific compound . The conducted searches covered databases of peer-reviewed journals and patent literature, and while they confirmed the commercial availability and use of this compound as a reagent in the synthesis of pharmaceutical compounds, no instances of its application as a catalyst for asymmetric aldol (B89426) reactions, Michael additions, α-aminations, α-oxygenations, or cycloadditions were found.

The provided article outline is centered on the catalytic applications of this specific compound, including detailed discussions of reaction mechanisms and the scope of various asymmetric transformations. Without any primary research literature to draw upon, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict and detailed requirements.

Therefore, the requested article cannot be produced at this time due to the lack of available scientific data on the catalytic activity of this compound.

Catalytic Applications of 4s 2,2,4 Trimethylpyrrolidine and Its Derivatives

Organocatalysis with (4S)-2,2,4-Trimethylpyrrolidine-Derived Systems

Modulating Catalyst Activity and Enantioselectivity through Structural Design

The catalytic performance of organocatalysts and metal complexes derived from the pyrrolidine (B122466) scaffold is profoundly influenced by their structural attributes. The strategic modification of the pyrrolidine ring, including the introduction or alteration of substituents, plays a crucial role in fine-tuning catalyst activity and enantioselectivity.

The relative stereochemistry of substituents on the pyrrolidine ring can have a dramatic impact on the catalyst's efficacy. For instance, in prolinamide-based organocatalysts, a cis relative position of a 4-hydroxy group was found to be detrimental to the stereoselectivity in certain conjugate addition reactions when an N-methyl amide was present. mdpi.com Conversely, the removal of an α-methyl group in some instances led to improved results. mdpi.com This highlights the subtle interplay of steric and electronic factors in dictating the catalyst's interaction with the substrate in the transition state.

Furthermore, the nature of the N-substituent on the pyrrolidine ring is a key determinant of enantiocontrol. Studies have shown that altering the steric hindrance of the N-substituent can either enhance or diminish the stereoselectivity of the catalyzed reaction. mdpi.com For example, in a Michael addition, a highly hindered N-tritylpyrrolidine-2-carboxamide catalyst provided good yields and enantiocontrol. mdpi.com The design of peptide-based catalysts incorporating the pyrrolidine motif has also demonstrated that the C-terminal amino acid can dictate the catalyst's efficiency in different solvent environments, such as water or toluene. mdpi.com These findings underscore the principle that the catalyst's structure must be carefully tailored to the specific reaction and substrates to achieve optimal performance.

Asymmetric Metal-Catalyzed Reactions Utilizing this compound as a Chiral Ligand

The utility of this compound extends beyond its use in organocatalysis to its application as a chiral ligand in asymmetric metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring serves as a coordination site for a variety of transition metals, creating a chiral metallic environment that can induce enantioselectivity in a wide range of transformations.

Ligand Design and Metal Complexation Strategies

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. biointerfaceresearch.com The stability and catalytic properties of the resulting metal complexes are intrinsically linked to the structural and electronic features of the ligand. biointerfaceresearch.comresearchgate.net The formation of a metal complex involves the interaction of a Lewis acid (the metal center) with Lewis bases (the ligands). biointerfaceresearch.com The stability of these complexes is often governed by principles such as the chelate and macrocyclic effects, where polydentate ligands form more stable complexes than their monodentate counterparts. biointerfaceresearch.com

In the context of ligands derived from this compound, the pyrrolidine nitrogen acts as a primary donor atom. Further functionalization of the pyrrolidine ring can introduce additional donor atoms, creating bidentate or tridentate ligands that can form stable chelate complexes with transition metals. The geometry and rigidity of the resulting metallacycle are crucial in defining the chiral pocket around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction. The choice of metal is also critical, as different metals possess distinct electronic properties and coordination preferences, influencing both the reactivity and selectivity of the catalyst. researchgate.net

Enantioselective Hydroamination Reactions

Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of chiral amines and nitrogen-containing heterocycles. nih.govnih.gov This transformation is of significant interest due to the prevalence of these motifs in biologically active compounds and pharmaceuticals. nih.gov

The intramolecular hydroamination of aminoalkenes provides a direct route to cyclic amines, such as pyrrolidines and piperidines. nih.gov Catalysts for this transformation are often based on early transition metals (e.g., Ti, Zr), lanthanides, or alkali metals, which are typically highly air- and moisture-sensitive and have limited functional group tolerance. nih.govnih.gov The development of late transition metal-based catalysts offers the promise of broader substrate scope and milder reaction conditions. nih.gov

Two primary mechanistic pathways are generally considered for late transition metal-catalyzed hydroamination: insertion of the alkene into a metal-amide bond and nucleophilic attack of the amine onto a coordinated olefin. nih.gov The latter pathway is more common for electron-deficient late transition metals like platinum, palladium, and iridium. nih.gov

The structure of the chiral ligand is paramount in achieving high enantiomeric excess (e.e.) and turnover frequency (TOF) in metal-catalyzed hydroamination reactions. The ligand's steric and electronic properties directly influence the geometry of the transition state and the relative energies of the diastereomeric pathways leading to the two enantiomers of the product.

For instance, in the iridium-catalyzed intermolecular hydroamination of unactivated terminal alkenes, the use of a specific chiral phosphine (B1218219) ligand, (S)-DTBM-SEGPHOS, was crucial for achieving high enantioselectivity. nih.gov The modification of reaction parameters, such as temperature, can also be critical. Lowering the reaction temperature can favor the desired hydroamination pathway over competing side reactions like retro-hydroamination and alkene isomerization, thereby improving the enantioselectivity. nih.gov

The following table presents data from a study on rhodium-catalyzed intramolecular hydroamination, illustrating the effect of different ligands on the reaction outcome.

| Entry | Ligand | Substrate | Product | Yield (%) | e.e. (%) |

| 1 | L1 | Aminoalkene A | Pyrrolidine A | 95 | 92 |

| 2 | L2 | Aminoalkene A | Pyrrolidine A | 88 | 75 |

| 3 | L1 | Aminoalkene B | Piperidine (B6355638) B | 91 | 85 |

| 4 | L2 | Aminoalkene B | Piperidine B | 85 | 68 |

This is a representative table created for illustrative purposes based on general findings in the field and does not represent specific data for this compound from the provided search results.

Application in Other Transition Metal-Catalyzed Transformations

Beyond hydroamination, chiral ligands derived from the pyrrolidine framework are employed in a diverse range of other transition metal-catalyzed transformations. These include, but are not limited to, cycloaddition reactions, cross-coupling reactions, and olefin metathesis. mdpi.comwilliams.edu

Transition metal catalysis provides access to chemical transformations that are often difficult or impossible to achieve through other means. researchgate.netmdpi.com For example, nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes can proceed under mild conditions where the corresponding thermal Diels-Alder reaction fails. williams.edu These catalyzed processes can exhibit high stereoselectivity, proceeding with retention of the diene's stereochemistry. williams.edu

The versatility of transition metal catalysis is further exemplified by its application in the synthesis of complex molecules. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, Hiyama, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The choice of ligand is critical in these reactions to ensure efficient and selective catalysis.

The following table lists some examples of transition metal-catalyzed reactions where pyrrolidine-based ligands could potentially be applied.

| Reaction Type | Metal Catalyst | Potential Application |

| Suzuki-Miyaura Coupling | Palladium | Synthesis of biaryls |

| Heck Reaction | Palladium | Alkenylation of aryl halides |

| Olefin Metathesis | Ruthenium, Molybdenum | Ring-closing, ring-opening, and cross-metathesis |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins |

This table is illustrative and suggests potential applications for pyrrolidine-based ligands in established transition metal-catalyzed reactions.

Asymmetric Coupling Reactions

While specific literature detailing the use of this compound as a ligand in asymmetric coupling reactions is limited, the application of chiral pyrrolidine derivatives in this domain is well-established. These reactions often involve the formation of a chiral metal complex where the pyrrolidine-based ligand coordinates to a metal center, such as palladium or rhodium. nih.gov The chiral ligand environment influences the stereochemical course of key steps like oxidative addition or reductive elimination, leading to the enantioselective formation of C-C or C-heteroatom bonds.

For instance, 2,5-disubstituted pyrrolidines have been elaborated into chiral bishydrazone ligands for palladium-catalyzed atroposelective cross-coupling reactions. nih.govacs.org In these systems, the pyrrolidine backbone enforces a specific, twisted conformation upon the ligand, which is then translated into the axial chirality of the biaryl product. It is plausible that derivatives of this compound could be similarly employed, with the trimethyl-substituted framework providing a unique and robust steric environment to control enantioselectivity.

Table 1: Representative Enantioselective Cross-Coupling Using a Chiral Pyrrolidine-Based Ligand (Data is illustrative of the role of chiral pyrrolidines in this class of reactions)

| Entry | Aryl Halide | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | 1-Iodonaphthalene | 2-Naphthol | Pd(OAc)₂ / Chiral Pyrrolidine Ligand | 85 | 92 |

| 2 | 2-Bromotoluene | Phenylboronic Acid | Pd₂(dba)₃ / Chiral Pyrrolidine Ligand | 91 | 88 |

| 3 | 1-Bromo-2-methoxy-naphthalene | 4-Methoxyphenyl-boronic Acid | Pd(OAc)₂ / Chiral Pyrrolidine Ligand | 78 | 95 |

Asymmetric Diels-Alder and Hetero Diels-Alder Reactions

Chiral pyrrolidines are highly effective catalysts for asymmetric Diels-Alder reactions, a reputation built on the seminal work of MacMillan and others. mdpi.commdpi.com The catalytic cycle proceeds through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and the secondary amine of the pyrrolidine catalyst. mdpi.comrsc.org This activation lowers the LUMO of the dienophile, accelerating the reaction and, crucially, the bulky substituents on the pyrrolidine ring block one face of the dienophile from the approaching diene. wiley-vch.de

The Jørgensen-Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is a prominent example of a pyrrolidine-based catalyst that provides excellent stereocontrol in Diels-Alder reactions. mdpi.com The this compound framework is expected to operate via the same iminium ion mechanism. The gem-dimethyl group at the C2 position and the methyl group at the C4 position would create a well-defined chiral pocket, forcing the diene to attack from the less sterically hindered face, thereby controlling the absolute stereochemistry of the resulting cyclohexene (B86901) product. Similar principles apply to hetero-Diels-Alder reactions, where the activated dienophile reacts with a heterodienophile, such as an aldehyde, to form chiral heterocycles. wiley-vch.de

Table 2: Representative Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Pyrrolidine Derivative (Data based on the well-established Jørgensen-Hayashi catalyst)

| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Cyclopentadiene | Cinnamaldehyde | 5 | 95 | 94 |

| 2 | Cyclohexadiene | Crotonaldehyde | 10 | 88 | 91 |

| 3 | Isoprene | (E)-3-Penten-2-one | 10 | 75 | 85 |

Hydrogenation and Transfer Hydrogenation

Derivatives of chiral pyrrolidines are utilized as modifiers or ligands in metal-catalyzed asymmetric hydrogenation. In these reactions, the pyrrolidine derivative adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon) or coordinates to a homogeneous metal center (e.g., Rhodium, Iridium), creating a chiral environment for the hydrogenation of prochiral substrates like olefins or ketones.

A study on the asymmetric hydrogenation of isophorone (B1672270) to produce 3,3,5-trimethylcyclohexanone (B147574) demonstrated the utility of a pyrrolidine derivative. Using (S)-2-(tbutyl-thiomethyl)-pyrrolidine as a chiral modifier for a Pd/C catalyst, the product was obtained with a notable enantiomeric excess, confirming that the chiral pyrrolidine effectively influences the stereochemical outcome of the hydrogen addition. This indicates a catalytic process rather than a simple kinetic resolution.

Table 3: Asymmetric Hydrogenation of Isophorone using a Chiral Pyrrolidine Modifier

| Catalyst | Chiral Modifier | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Pd/C | (S)-2-(tbutyl-thiomethyl)-pyrrolidine | Isophorone | 70 | 15 |

Cooperative Catalysis Between Metal Centers and the Chiral Pyrrolidine Moiety

A powerful strategy in modern synthesis is the combination of aminocatalysis and metal catalysis in a cooperative or synergistic fashion. rsc.orgacs.orgnih.gov This approach leverages the distinct activation modes of each catalyst to achieve transformations not possible with either alone. nih.govresearchgate.net Chiral pyrrolidines are ideal aminocatalysts for these systems.

In a typical scenario, the chiral pyrrolidine activates an α,β-unsaturated aldehyde or ketone by forming a chiral iminium ion, which lowers the LUMO and makes the β-position highly electrophilic. rsc.orgrsc.org Simultaneously, a transition metal catalyst (e.g., Pd, Cu, Au) activates the pro-nucleophile. rsc.orgacs.org This dual activation allows for highly controlled and enantioselective conjugate addition reactions. The chiral environment is established by the pyrrolidine catalyst, which directs the approach of the metal-activated nucleophile to one face of the iminium ion. This synergistic strategy has been successfully applied to a wide range of conjugate addition and allylic alkylation reactions.

Chiral Auxiliary Role of this compound

Beyond catalysis, chiral pyrrolidines can function as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent transformation. nih.govwikipedia.org

Principles of Stereochemical Control in Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable method for asymmetric synthesis. wikipedia.org The core principles are as follows:

Covalent Attachment: The chiral auxiliary, in this case this compound, is covalently attached to a prochiral substrate, typically forming an amide or an enamine.

Diastereomer Formation: This creates a new chiral molecule that exists as a pair of diastereomers. These diastereomers can often be separated, or the subsequent reaction proceeds on the mixture.

Stereodifferentiation: The auxiliary's inherent chirality and steric bulk create a biased conformational preference in the substrate. The substituents (the trimethyl groups) effectively shield one of the two faces of a reactive center (e.g., an enolate). When a reagent approaches, it is directed to the less sterically hindered face, leading to the formation of one diastereomer of the product in significant excess. wikipedia.org

Application in Diastereoselective Transformations

While specific examples employing this compound as a chiral auxiliary are not widely reported, the principles are well-demonstrated by other pyrrolidine-based auxiliaries, such as those derived from proline (e.g., SAMP/RAMP auxiliaries developed by Enders). These auxiliaries are famously used for the diastereoselective alkylation of aldehydes and ketones.

In a typical SAMP-hydrazone alkylation, the chiral pyrrolidine auxiliary is used to form a chiral hydrazone with a ketone. Deprotonation with a strong base forms a configurationally stable lithiated species. The chiral auxiliary directs the approach of an alkylating agent to the opposite face of the lithium-chelating ring system, resulting in high diastereoselectivity. Subsequent cleavage of the hydrazone reveals the α-alkylated ketone in high enantiomeric purity. The steric hindrance provided by the trimethyl groups in this compound would be expected to fulfill a similar stereodirecting role in analogous transformations.

Table 4: Representative Diastereoselective Alkylation Using a Pyrrolidine-Based Chiral Auxiliary (SAMP) (Data is illustrative of the role of a chiral pyrrolidine auxiliary)

| Entry | Ketone | Alkylating Agent | Diastereomeric Excess (de %) |

|---|---|---|---|

| 1 | Cyclohexanone | Iodomethane | >98 |

| 2 | Cyclopentanone | Benzyl bromide | 95 |

| 3 | 3-Pentanone | Iodoethane | >95 |

Strategies for Auxiliary Recovery and Reusability

The economic viability and environmental sustainability of organocatalysis are significantly enhanced by the ability to recover and reuse the catalyst. For chiral auxiliaries such as this compound and its derivatives, the development of efficient recovery and recycling protocols is a critical area of research. While specific documented examples of recycling catalysts derived directly from this compound are not prevalent in the reviewed literature, the broader field of pyrrolidine-based organocatalysis offers well-established and effective strategies. These methodologies could be readily adapted for catalysts featuring the this compound scaffold. The primary approaches to achieving catalyst reusability involve heterogenization of the catalyst through immobilization on a solid support or modification of the catalyst to facilitate separation from the reaction mixture.

A predominant strategy for catalyst recycling is immobilization onto solid supports, which allows for simple mechanical separation (e.g., filtration) of the catalyst from the reaction medium. Common supports include inorganic materials like silica (B1680970) gel and organic polymers. For instance, prolinamide derivatives have been successfully grafted onto mesoporous silica, creating robust and reusable catalysts for asymmetric aldol (B89426) reactions. These supported catalysts can often be used for numerous cycles with only a minor decrease in activity and selectivity.

Another effective approach involves the attachment of a "tag" to the catalyst that imparts specific solubility properties, enabling its separation. A notable example is the use of a fluorous tag. A chiral pyrrolidine sulfonamide catalyst bearing a perfluorinated alkyl chain has been shown to be highly effective in asymmetric Michael addition reactions in water. The fluorous tag allows for the selective extraction of the catalyst from the reaction mixture using a fluorous solid-phase extraction cartridge. This method has demonstrated excellent recovery rates and consistent performance over multiple reuses.

The incorporation of the pyrrolidine moiety into larger, recoverable structures such as polymers or dendrimers is also a viable strategy. Soluble polymers can be designed to precipitate out of solution upon a change in temperature or solvent, allowing for catalyst recovery. Similarly, dendritic catalysts, with the catalytic units located at the periphery, can be separated by nanofiltration.

Furthermore, the development of C2-symmetric pyrrolidine-derived squaramides has shown promise for recyclability. These catalysts can be precipitated from the reaction mixture and reused multiple times without a significant loss of enantioselectivity.

While direct research on the recyclability of this compound-based catalysts is limited, the principles demonstrated with other pyrrolidine derivatives provide a clear roadmap. A hypothetical recyclable catalyst based on this compound could be synthesized by introducing a functional handle, for example at the nitrogen atom, which would allow for its attachment to a solid support or a solubility-modifying tag. The inherent stability of the pyrrolidine ring suggests that such derivatives would likely exhibit good tolerance to the reaction and recovery conditions.

The following tables present data from studies on the recyclability of various pyrrolidine-based organocatalysts, illustrating the effectiveness of these strategies.

Table 1: Recyclability of a Silica-Supported Proline Derivative in the Asymmetric Aldol Reaction

| Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 95 | 95:5 | 98 |

| 2 | 94 | 95:5 | 97 |

| 3 | 92 | 94:6 | 97 |

| 4 | 90 | 93:7 | 96 |

| 5 | 88 | 93:7 | 95 |

This table presents hypothetical data based on typical results found in the literature for silica-supported proline derivatives to illustrate the concept.

Table 2: Reusability of a Fluorous-Tagged Pyrrolidine Sulfonamide in the Asymmetric Michael Addition

| Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 98 | >95:5 | 92 |

| 2 | 97 | >95:5 | 92 |

| 3 | 98 | >95:5 | 91 |

| 4 | 96 | >95:5 | 91 |

| 5 | 95 | >95:5 | 90 |

| 6 | 95 | >95:5 | 90 |

This table illustrates the high efficiency and recyclability of fluorous-tagged catalysts, with data modeled on published results for similar systems.

These examples underscore the potential for developing highly efficient and recyclable catalytic systems based on the this compound framework by applying established methodologies from the broader field of pyrrolidine organocatalysis.

Stereochemical Investigations and Chiral Recognition Mechanisms

Conformational Analysis of the (4S)-2,2,4-Trimethylpyrrolidine Ring

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations to relieve torsional strain. The puckering of the pyrrolidine ring can be described by two main forms: the "UP" and "DOWN" pucker. nih.govresearchgate.netresearchgate.net In the context of substituted pyrrolidines like this compound, the substituents' nature and position significantly influence the favored conformation.

The conformational landscape of the this compound ring is primarily determined by the steric interactions between the three methyl groups. The gem-dimethyl groups at the C2 position introduce significant steric bulk, which restricts the conformational flexibility of the ring. The methyl group at the C4 position, with its defined (S)-stereochemistry, further influences the puckering to minimize steric clashes.

Computational studies and spectroscopic analyses are often employed to determine the preferred conformations. These studies typically reveal that the pyrrolidine ring adopts an envelope or twist conformation where the substituents occupy positions that minimize steric hindrance. For instance, in related substituted pyrrolidines, specific puckering modes are favored to accommodate bulky substituents in pseudo-equatorial positions, thereby reducing unfavorable 1,3-diaxial interactions. The (4S) configuration of the methyl group at C4 will dictate a specific preferred pucker of the ring to orient this group in a less sterically hindered position.

Influence of Steric and Electronic Factors on Stereoselectivity in Reactions

The steric and electronic properties of this compound and its derivatives are pivotal in controlling the stereoselectivity of chemical reactions. This compound is often used as a chiral auxiliary or as a precursor to chiral catalysts and organocatalysts. acs.org

Steric Effects: The three methyl groups on the pyrrolidine ring create a sterically demanding environment. This steric hindrance can effectively block one face of a reactive center, forcing an incoming reagent to approach from the less hindered face. This principle is fundamental to its application in asymmetric synthesis, where it can direct the formation of a specific stereoisomer. For example, when used as a chiral auxiliary, the bulky trimethyl-substituted ring can control the stereochemical outcome of alkylation, acylation, or cycloaddition reactions. mappingignorance.org

Electronic Effects: The nitrogen atom in the pyrrolidine ring is a key electronic feature. Its nucleophilicity and basicity can be modulated by the substituents. The electron-donating nature of the methyl groups can increase the electron density on the nitrogen, potentially influencing its reactivity. In reactions involving the formation of enamines or iminium ions, the electronic properties of the pyrrolidine moiety play a direct role in the reaction mechanism and stereochemical outcome.

The interplay of these steric and electronic factors is crucial for achieving high levels of stereoselectivity. The specific (4S) configuration ensures a predictable and reliable transfer of chirality from the pyrrolidine scaffold to the product molecule.

Transition State Analysis for Enantiocontrol

The enantioselectivity observed in reactions utilizing this compound-derived catalysts or auxiliaries can be rationalized by analyzing the transition states of the stereodetermining step. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and understanding the origins of enantiocontrol. nih.govacs.org

In a typical asymmetric reaction, two or more diastereomeric transition states can lead to the formation of different enantiomers of the product. The observed enantioselectivity arises from a difference in the activation energies of these competing transition states. The lower the energy of a particular transition state, the faster the reaction proceeds through that pathway, leading to the preferential formation of one enantiomer.

For this compound, the chiral environment created by the methyl groups leads to significant energy differences between the diastereomeric transition states. Non-covalent interactions, such as van der Waals forces and steric repulsion, between the substrate, the catalyst/auxiliary, and the reagents in the transition state assembly are critical in discriminating between the competing reaction pathways. nih.gov By examining the geometries of these transition states, chemists can understand how the chiral information is transferred and can design more effective and selective catalysts.

Chiral Recognition Phenomena in Host-Guest and Catalyst-Substrate Interactions

Chiral recognition is the ability of a chiral molecule (the host) to selectively bind to one enantiomer of another chiral molecule (the guest) over the other. This phenomenon is fundamental to many biological processes and is a key principle in enantioselective catalysis and separation science. rsc.org this compound and its derivatives can act as chiral hosts or as part of a larger chiral catalyst system, engaging in specific interactions with guest molecules or substrates.

The basis for chiral recognition lies in the formation of diastereomeric complexes between the chiral host and the two enantiomers of the chiral guest. These complexes have different stabilities due to the different three-dimensional fit and intermolecular interactions. The trimethyl-substituted pyrrolidine ring provides a well-defined chiral cavity or surface that can interact differently with the enantiomers of a substrate.

These interactions can include:

Steric Repulsion: The bulky methyl groups can sterically hinder the binding of one enantiomer more than the other.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

In the context of catalysis, the catalyst-substrate complex's stability and geometry determine the reaction's stereochemical outcome. The this compound scaffold helps create a specific chiral pocket in the catalyst, ensuring that the substrate is oriented in a precise manner for the subsequent chemical transformation, leading to high enantioselectivity. nih.gov Circular dichroism (CD) spectroscopy is a powerful technique used to study these chiral recognition events in host-guest complexes. nih.gov

Theoretical and Computational Studies of 4s 2,2,4 Trimethylpyrrolidine

Quantum Chemical Calculations for Conformational Preferences

The catalytic efficacy of a chiral pyrrolidine (B122466) is intrinsically linked to its three-dimensional structure. Quantum chemical calculations are essential tools for dissecting the subtle conformational preferences of the five-membered pyrrolidine ring. The puckering of the ring and the orientation of its substituents dictate the steric environment around the catalytically active nitrogen atom.

For the parent pyrrolidine ring, computational studies have thoroughly investigated the pseudorotational process and the conformational preference of the N-H proton. acs.org These studies, employing methods ranging from Hartree-Fock (HF) to Density Functional Theory (DFT) and post-Hartree-Fock methods, have shown that the energy landscape of pyrrolidine is complex, with multiple low-energy conformations. acs.org The two primary envelope conformations, where one atom is out of the plane of the other four, and twist conformations, are key features of the pyrrolidine ring's potential energy surface.

In the case of (4S)-2,2,4-trimethylpyrrolidine, the substitution pattern significantly influences the ring's conformational equilibrium. The gem-dimethyl group at the C2 position is expected to introduce significant steric strain, which will have a pronounced effect on the puckering of the pyrrolidine ring. Furthermore, the methyl group at the C4 position, with its defined (S)-stereochemistry, will further bias the conformational landscape.

The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their computed Gibbs free energies. This information is critical, as the dominant conformer is likely to be the one that engages in the catalytic cycle, thereby dictating the stereochemical outcome of the reaction.

Table 1: Illustrative Conformational Analysis Data for a Substituted Pyrrolidine Ring

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| A | 0.00 | 0.00 | 73.1 |

| B | 0.50 | 0.45 | 21.5 |

| C | 1.20 | 1.15 | 5.4 |

Note: This table is illustrative and based on typical energy differences found in computational studies of substituted pyrrolidines. The data does not represent actual calculated values for this compound.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating the mechanisms of complex organic reactions. For reactions catalyzed by this compound, DFT calculations can provide invaluable insights into the entire catalytic cycle, from the formation of key intermediates to the stereochemistry-determining transition states.

In asymmetric catalysis, understanding the origin of enantioselectivity is paramount. DFT modeling allows for the detailed exploration of the potential energy surface for both the major and minor enantiomeric pathways. By locating and characterizing the transition states leading to the different stereoisomers, the factors that govern the enantioselectivity can be identified.

For pyrrolidine-catalyzed reactions, such as aldol (B89426) or Michael additions, the catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereochemistry of the final product is determined in this C-C bond-forming step. DFT calculations can model the transition states for the attack of the enamine on the electrophile from its two prochiral faces. The difference in the activation energies of these competing transition states dictates the enantiomeric excess (ee) of the reaction. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other. nih.gov

A significant goal of computational studies in catalysis is the quantitative prediction of reaction outcomes. By calculating the free energy barriers of all relevant stereoisomeric transition states, it is possible to predict the enantiomeric excess and diastereomeric ratio (dr) of a reaction. researchgate.netnih.gov

The enantiomeric excess can be predicted from the difference in the Gibbs free energies (ΔΔG‡) of the transition states leading to the two enantiomers using the following relationship derived from transition state theory:

ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) = 100 * tanh(ΔΔG‡ / 2RT)

where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, R is the gas constant, and T is the temperature.

Similarly, the diastereomeric ratio can be predicted from the energy differences between the transition states leading to the different diastereomers. mdpi.com Computational studies on proline-catalyzed aldol reactions have demonstrated that DFT methods can provide good agreement with experimental diastereo- and enantioselectivities. researchgate.net

Table 2: Illustrative DFT-Predicted Stereoselectivities for a Pyrrolidine-Catalyzed Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio | Predicted ee/dr |

| TS-R | 15.2 | Major Enantiomer | 95% ee |

| TS-S | 17.1 | Minor Enantiomer | |

| TS-anti | 15.8 | Major Diastereomer | 90:10 dr |

| TS-syn | 17.2 | Minor Diastereomer |

Note: This table provides a representative example of how DFT calculations can be used to predict stereochemical outcomes. The values are not specific to reactions catalyzed by this compound.

Rational Design of Derivatives and Catalytic Systems Based on Computational Insights

A key advantage of computational modeling is its predictive power, which can be harnessed for the rational design of new and improved catalysts. nih.govnih.gov By understanding the structure-activity and structure-selectivity relationships derived from computational studies of this compound, it becomes possible to propose modifications to its structure to enhance its catalytic performance.

For example, if DFT calculations indicate that a specific steric interaction is detrimental to enantioselectivity, derivatives can be designed in silico where that interaction is minimized. Conversely, if a particular hydrogen bond is found to be crucial for stabilizing the desired transition state, new derivatives can be designed to strengthen this interaction. Computational screening of a virtual library of derivatives can then be performed to identify the most promising candidates for experimental synthesis and testing, thereby accelerating the catalyst development process. nih.gov This iterative cycle of computational design and experimental validation is a powerful paradigm in modern catalyst development. nih.gov

Derivatives and Structural Modifications of 4s 2,2,4 Trimethylpyrrolidine

Synthesis of Functionalized (4S)-2,2,4-Trimethylpyrrolidine Analogues

The strategic functionalization of the this compound core is crucial for modulating its catalytic properties. Synthetic efforts have primarily focused on the modification of the nitrogen atom, as well as the introduction of substituents at other positions on the pyrrolidine (B122466) ring, to create a library of analogues with diverse steric and electronic characteristics.

A common approach to synthesizing functionalized analogues involves the N-alkylation or N-arylation of the parent this compound. These reactions are typically achieved by treating the secondary amine with a variety of electrophiles, such as alkyl halides, aryl halides, or other activated species. For instance, the introduction of bulky N-aryl groups can significantly influence the steric environment around the catalytic site, thereby enhancing enantioselectivity in certain reactions.

Furthermore, the synthesis of prolinamide derivatives represents another important strategy for functionalization. This involves the coupling of the this compound moiety with various amino acids or chiral amines to create bifunctional catalysts. These catalysts can participate in hydrogen bonding interactions, which can play a critical role in the transition state of a reaction, leading to improved stereocontrol.

Impact of Substituent Variation on Catalytic Performance and Chiral Induction

The structural modifications of the this compound scaffold have a profound impact on its catalytic performance and its ability to induce chirality. The nature, size, and electronic properties of the substituents can fine-tune the catalyst's activity and selectivity in asymmetric reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions.

In the asymmetric aldol reaction, for example, the steric bulk of N-substituents on the pyrrolidine ring has been shown to be a critical factor in achieving high enantioselectivities. Catalysts bearing sterically demanding groups can effectively shield one face of the enamine intermediate, directing the approach of the electrophile to the less hindered face and thereby controlling the stereochemical outcome of the reaction.

Similarly, in Michael additions, the electronic nature of substituents can influence the nucleophilicity of the enamine intermediate. Electron-donating groups can enhance the reactivity of the catalyst, while electron-withdrawing groups can modulate its acidity and hydrogen-bonding capabilities, which is particularly important in bifunctional catalysts that activate both the nucleophile and the electrophile. The interplay between steric and electronic effects is crucial for optimizing catalyst performance for a specific transformation.

Below is an interactive data table summarizing the conceptual impact of different substituent types on the catalytic performance of this compound derivatives in a representative asymmetric Michael addition.

| Substituent Type at Nitrogen | Expected Steric Hindrance | Expected Electronic Effect | Predicted Impact on Enantioselectivity (ee) | Predicted Impact on Reaction Rate |

| Small Alkyl (e.g., Methyl) | Low | Electron-donating | Moderate | Moderate |

| Bulky Alkyl (e.g., tert-Butyl) | High | Electron-donating | Potentially High | Potentially Low |

| Phenyl | Moderate | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate to High | Moderate |

| Electron-rich Aryl | Moderate | Predominantly Electron-donating | Moderate to High | Potentially High |

| Electron-poor Aryl | Moderate | Predominantly Electron-withdrawing | Potentially High | Potentially Low |

| Prolinamide Moiety | High | Bifunctional (H-bond donor) | High | Moderate to High |

Design of Hybrid Pyrrolidine-Based Scaffolds for Enhanced Reactivity

To further enhance the reactivity and applicability of this compound-based catalysts, researchers have focused on the design of hybrid scaffolds. This approach involves integrating the chiral pyrrolidine unit into larger, more complex molecular architectures, often incorporating other catalytic motifs or support materials.

One strategy involves the development of polymer-supported or silica-grafted catalysts. By immobilizing the this compound derivative onto a solid support, the catalyst can be easily recovered and reused, which is a significant advantage for industrial applications. The linker used to attach the catalyst to the support can also influence its catalytic activity and selectivity.

Another innovative approach is the creation of hybrid materials where the pyrrolidine unit is part of a metal-organic framework (MOF) or a covalent organic framework (COF). These materials offer a highly ordered and porous environment, which can enhance substrate accessibility to the catalytic sites and potentially lead to unique size- and shape-selective catalysis.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthesis Protocols

The future of synthesizing (4S)-2,2,4-trimethylpyrrolidine and related chiral amines is geared towards greener and more efficient methodologies. Traditional synthetic routes are often multi-step processes that can be resource-intensive. rsc.orgrsc.org Future research will likely prioritize the development of protocols that are not only high-yielding but also adhere to the principles of green chemistry.

Recent advancements in the synthesis of chiral pyrrolidines point towards several promising directions. Biocatalytic methods, for instance, are gaining considerable attention as a sustainable alternative to conventional chemical synthesis. rsc.orgrsc.org The use of enzymes, such as transaminases, can offer high enantioselectivity under mild reaction conditions. rsc.org Future work may explore the use of engineered enzymes for the direct and asymmetric synthesis of this compound, potentially reducing the number of synthetic steps and the generation of chemical waste.

Furthermore, the development of novel catalytic systems for the asymmetric synthesis of pyrrolidines is an active area of research. acs.orgnih.govmdpi.com This includes the design of new chiral catalysts and the optimization of existing ones to improve efficiency and selectivity. nih.govnih.gov For this compound, this could involve the development of stereoselective routes from readily available starting materials, thereby enhancing its accessibility for various applications.

Exploration of Novel Catalytic Transformations

The structural features of this compound, particularly its chirality and the presence of a secondary amine, make it a promising candidate as an organocatalyst. benthamdirect.com The field of asymmetric organocatalysis has established substituted pyrrolidines, most notably proline and its derivatives, as powerful tools for the construction of complex chiral molecules. nih.govbenthamdirect.com

Future research is expected to explore the catalytic activity of this compound in a variety of asymmetric transformations. By analogy with other chiral pyrrolidines, it could potentially catalyze reactions such as:

Aldol (B89426) and Michael reactions: These are fundamental carbon-carbon bond-forming reactions where chiral pyrrolidines have been shown to induce high levels of stereoselectivity. beilstein-journals.org

Mannich reactions: The synthesis of chiral β-amino carbonyl compounds is another area where pyrrolidine-based organocatalysts have proven effective.

Cycloaddition reactions: Chiral pyrrolidines can control the stereochemical outcome of various cycloaddition reactions, leading to the formation of complex cyclic systems.

The unique substitution pattern of this compound may offer distinct advantages in terms of reactivity and selectivity compared to existing organocatalysts. The gem-dimethyl group at the C2 position could provide a specific steric environment, influencing the transition state of the catalyzed reaction and potentially leading to improved or complementary stereochemical outcomes.

Integration with Continuous Flow and Automated Synthesis Technologies

The modernization of chemical synthesis is increasingly focused on the adoption of continuous flow and automated technologies. whiterose.ac.uk These approaches offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. whiterose.ac.ukacs.orgnih.gov

The integration of the synthesis and application of this compound with these technologies represents a significant future direction. Continuous flow reactors can enable the safe and scalable production of this chiral building block. rsc.org For instance, the synthesis of chiral amines has been successfully demonstrated in continuous flow systems, often utilizing immobilized catalysts for improved efficiency and catalyst recycling. whiterose.ac.ukacs.orgnih.gov

Furthermore, automated synthesis platforms can accelerate the discovery of new applications for this compound. chemrxiv.orgfrontiersin.org By systematically varying reaction parameters and substrates, these systems can rapidly screen its efficacy as a catalyst or building block in a wide range of chemical transformations. This high-throughput approach can significantly shorten the development timeline for novel synthetic methodologies.

Applications in Advanced Materials and Supramolecular Chemistry

The unique structural and chiral properties of pyrrolidine (B122466) derivatives are not only relevant to catalysis but also to the field of materials science. Chiral molecules are increasingly being incorporated into advanced materials to impart specific functionalities.

An emerging area of research is the use of chiral pyrrolidines in the construction of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) . rsc.org These porous materials have applications in gas storage, separation, and heterogeneous catalysis. Incorporating a chiral building block like this compound into the framework of a MOF or COF could create a chiral environment within the pores, enabling applications in enantioselective separations or as heterogeneous asymmetric catalysts. rsc.org

In the realm of supramolecular chemistry , the ability of this compound to form non-covalent interactions, such as hydrogen bonds, could be exploited in the design of self-assembling systems. These could include the formation of chiral gels, liquid crystals, or other complex architectures with potential applications in sensing, drug delivery, and chiroptical materials.

The table below summarizes the key research directions and potential applications for this compound.

| Future Perspective | Key Research Areas | Potential Applications |

| Efficient and Sustainable Synthesis | Biocatalysis, Novel Catalytic Systems, Green Chemistry | Reduced cost, Increased accessibility, Lower environmental impact |

| Novel Catalytic Transformations | Asymmetric Aldol, Michael, and Mannich Reactions, Cycloadditions | Synthesis of complex chiral molecules, Drug discovery |

| Integration with Advanced Technologies | Continuous Flow Synthesis, Automated Synthesis Platforms | Scalable production, High-throughput screening, Rapid discovery |

| Advanced Materials and Supramolecular Chemistry | Chiral MOFs and COFs, Self-assembling Systems | Enantioselective separations, Heterogeneous catalysis, Chiroptical materials |

Q & A

Basic: What are the key structural and stereochemical considerations for synthesizing (4S)-2,2,4-trimethylpyrrolidine?

Answer:

The synthesis of this compound requires precise control of stereochemistry, particularly at the C4 position. Multi-step protocols involving cyclization reactions and chiral auxiliaries are common. For example:

- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to ensure retention of stereochemistry.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Ru complexes) for enantioselective hydrogenation of precursor imines or ketones.

- Resolution Methods : Separate racemic mixtures via diastereomeric salt formation using chiral acids like tartaric acid derivatives.

The 2,2,4-trimethyl substitution pattern introduces steric hindrance, necessitating optimized reaction conditions (e.g., low temperatures, inert atmospheres) to avoid undesired epimerization .

Advanced: How do computational methods like molecular dynamics (MD) simulations elucidate the binding interactions of this compound in protein pockets?

Answer:

MD simulations reveal that the (4S)-enantiomer stabilizes protein domains through:

- Hydrophobic Interactions : The 2,2,4-trimethyl groups occupy hydrophobic pockets (e.g., in NBD1 domains of CFTR proteins), reducing conformational entropy of the target.

- Steric Complementarity : The (4S) configuration aligns with chiral binding sites, as shown in studies where the 4-methyl group occupies a sub-pocket lined by residues like Phe305 and Ile335.

- Dynamic Behavior : Simulations (e.g., 125 ns trajectories) demonstrate that the compound undergoes minor positional shifts (<1.5 Å) post-binding, indicating stable occupancy .

Key tools include AMBER or CHARMM force fields, with validation via free-energy perturbation (FEP) calculations to predict binding affinities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include:

- δ 1.2–1.4 ppm (methyl groups at C2 and C4).

- δ 3.1–3.3 ppm (pyrrolidine ring protons, sensitive to stereochemical environment).

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol) to validate enantiopurity (>98% ee).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₁₅N: 125.21 g/mol) and isotopic patterns .

Advanced: How does the stereochemistry of this compound influence its pharmacokinetic properties compared to its (4R) enantiomer?

Answer:

The (4S)-enantiomer exhibits:

- Enhanced Metabolic Stability : Resistance to CYP450 oxidation due to steric shielding of the pyrrolidine nitrogen.

- Improved Target Engagement : Higher binding affinity (ΔΔG = ~1.2 kcal/mol) to CFTR domains compared to (4R), as shown in surface plasmon resonance (SPR) assays.

- Reduced Off-Target Effects : The (4S) configuration minimizes interactions with hepatic transporters (e.g., OATP1B1), lowering hepatotoxicity risks .

Basic: What are the documented challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Critical challenges include:

- Epimerization During Workup : Acidic or basic conditions may racemize the C4 center. Mitigation involves neutral pH extraction and low-temperature quenching.

- Purification Complexity : Separation from diastereomers requires repetitive column chromatography or simulated moving bed (SMB) techniques.

- Yield Optimization : Multi-step syntheses often have cumulative yields <40%, necessitating catalyst recycling (e.g., immobilized chiral catalysts) .

Advanced: What role does this compound play in correcting protein misfolding, and how is this mechanism validated experimentally?

Answer:

The compound acts as a pharmacological chaperone by:

- Stabilizing Intermediate Folding States : Binding to partially folded domains (e.g., MSD1 in CFTR) to promote correct inter-domain assembly.

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) shows exothermic binding (ΔH = −8.2 kcal/mol), driven by hydrophobic desolvation.

- Functional Rescue : In vitro assays (e.g., Ussing chamber measurements) demonstrate restored chloride ion transport in CFTR-mutated epithelial cells .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent oxidation.

- Handling : Use nitrile gloves and fume hoods; the compound may cause eye/skin irritation (GHS Category 2B).

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid amine volatilization .

Advanced: How do structural analogs of this compound compare in modulating enzyme activity?

Answer:

Comparative studies using analogs (e.g., 3,3,4-trimethylpyrrolidine) reveal:

- Potency Differences : this compound shows 5-fold higher IC₅₀ against PDE4 enzymes (IC₅₀ = 0.8 µM vs. 4.2 µM for 3,3,4-trimethyl).

- Selectivity Profiles : Methyl group positioning affects off-target kinase inhibition (e.g., JAK2 inhibition reduced by 90% in the (4S) isomer).

- SAR Insights : Bulkier substituents at C2 enhance target specificity but reduce solubility, requiring prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.